molecular formula C17H16O2 B1267600 4,4'-Diacetyldiphenylmethane CAS No. 790-82-9

4,4'-Diacetyldiphenylmethane

Cat. No.: B1267600
CAS No.: 790-82-9
M. Wt: 252.31 g/mol
InChI Key: UTELZOWACOGDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Diacetyldiphenylmethane (CAS 790-82-9) is an organic compound with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.30 g/mol . Its structure consists of two acetylated phenyl rings linked by a methylene (-CH₂-) bridge. Key physical properties include a melting point of 93°C and a boiling point of 240–245°C at 6 torr .

This compound is primarily utilized in organic synthesis and biochemical research, particularly in studies related to apoptosis and cancer therapeutics . Its acetyl groups enhance electrophilicity, making it a valuable intermediate in condensation reactions for synthesizing heterocyclic compounds like 5,6-benzoquinoline derivatives .

Properties

IUPAC Name

1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-12(18)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)13(2)19/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTELZOWACOGDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285876
Record name 4,4'-Diacetyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790-82-9
Record name 790-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Diacetyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-METHYLENEBIS(ACETOPHENONE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diacetyldiphenylmethane typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and diphenylmethane as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H5CH2C6H5+2CH3COClAlCl3C6H5COCH3CH2C6H5COCH3+2HCl\text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + 2\text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COCH}_3\text{CH}_2\text{C}_6\text{H}_5\text{COCH}_3 + 2\text{HCl} C6​H5​CH2​C6​H5​+2CH3​COClAlCl3​​C6​H5​COCH3​CH2​C6​H5​COCH3​+2HCl

Industrial Production Methods

In industrial settings, the production of 4,4’-Diacetyldiphenylmethane follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diacetyldiphenylmethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: 4,4’-Dicarboxydiphenylmethane

    Reduction: 4,4’-Di(hydroxyethyl)diphenylmethane

    Substitution: 4,4’-Dibromodiphenylmethane or 4,4’-Dinitrodiphenylmethane

Scientific Research Applications

Polymer Production

One of the primary applications of 4,4'-diacetyldiphenylmethane is in the synthesis of advanced polymer materials. It serves as a monomer in the production of high-performance polymers due to its ability to enhance thermal stability and mechanical strength.

  • Table 1: Polymer Applications of this compound
Polymer TypeApplication AreaProperties Enhanced
PolyimidesAerospace, electronicsHigh thermal stability
PolyurethanesCoatings, adhesivesImproved adhesion and flexibility
Epoxy ResinsConstruction, automotiveIncreased toughness and durability

Coatings and Adhesives

In coatings and adhesives, this compound acts as a hardener or cross-linking agent. Its incorporation into formulations improves adhesion properties and resistance to environmental degradation.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in anticancer therapies. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

  • Case Study: Anticancer Properties
    • A study evaluated the cytotoxicity of synthesized derivatives on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential for further development as anticancer agents.

Nanocomposites

The compound is utilized in the synthesis of nanocomposites that combine organic and inorganic materials for enhanced functionality. These composites have applications in drug delivery systems and environmental remediation.

  • Table 2: Nanocomposite Applications
Composite TypeFunctionalityApplication Area
Carbon-based compositesDrug deliveryBiomedical applications
Metal-organic frameworksCatalysisEnvironmental cleanup

Coordination Chemistry

This compound can act as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are investigated for their catalytic properties and potential use in organic synthesis.

  • Case Study: Metal Complexes
    • Research on metal complexes formed with this compound demonstrated enhanced catalytic activity in the oxidation of alcohols, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4,4’-Diacetyldiphenylmethane involves its interaction with specific molecular targets. The acetyl groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The diphenylmethane core provides structural rigidity, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Bridging Groups

Compounds sharing the diphenylmethane backbone but differing in bridging groups or substituents include:

a) Diacetyldiphenyl Oxide (4,4'-Sulfonyldiphenol Analog)
  • Structure : Two acetylated phenyl rings linked by an oxygen atom (-O-) bridge.
  • Key Differences :
    • The oxygen bridge introduces electron-withdrawing effects , altering electronic properties compared to the methylene bridge in 4,4'-Diacetyldiphenylmethane.
    • This affects reactivity in synthesis; for example, oxygen-bridged analogs may exhibit slower reaction kinetics in electrophilic substitutions due to reduced electron density .
b) Diacetyldiphenyl Sulfide (4,4'-Sulfonyldiphenol Analog)
  • Structure : Two acetylated phenyl rings linked by a sulfur atom (-S-) bridge.
  • Applications in catalysis or materials science may differ due to sulfur’s unique redox properties.

Functional Group Variants

a) 4,4'-Diaminodiphenylmethane (CAS 101-77-9)
  • Structure : Two amine (-NH₂) groups replacing the acetyl groups, with a methylene bridge.
  • Comparison: Reactivity: Amine groups make this compound highly reactive in polymer chemistry (e.g., as a hardener for epoxy resins), contrasting with the acetylated version’s role in synthesis .
b) 4,4'-Di-tert-butyldiphenylmethane
  • Structure : Bulky tert-butyl groups replacing acetyl substituents.
  • Comparison :
    • Steric Effects : The tert-butyl groups introduce significant steric hindrance, reducing reactivity but improving thermal stability .
    • Applications : Preferred in material science (e.g., polymer additives) rather than biochemical research .

Physical and Chemical Property Comparison

Compound CAS Molecular Formula Molecular Weight (g/mol) Bridging Group Key Applications
This compound 790-82-9 C₁₇H₁₆O₂ 252.30 -CH₂- Organic synthesis, apoptosis studies
Diacetyldiphenyl Oxide - C₁₆H₁₄O₃* ~254.28* -O- Synthesis of heterocycles
Diacetyldiphenyl Sulfide - C₁₆H₁₄O₂S* ~270.35* -S- Metal-complexation reactions
4,4'-Diaminodiphenylmethane 101-77-9 C₁₃H₁₄N₂ 198.27 -CH₂- Epoxy resins, polyurethanes
4,4'-Di-tert-butyldiphenylmethane - C₂₁H₂₈ 280.45 -CH₂- Material science

*Note: Molecular formulas and weights for oxide/sulfide analogs are inferred based on structural modifications.

Reactivity and Spectral Differences

  • Electronic Absorption Spectra : Studies show that replacing the methylene bridge with O or S alters UV-Vis absorption profiles due to changes in conjugation and electron delocalization .
  • Metal Complexation: Sulfur-bridged analogs form more stable complexes with monovalent copper ions compared to oxygen or methylene-bridged derivatives .

Biological Activity

4,4'-Diacetyldiphenylmethane (DADM), a compound with the molecular formula C17H16O2C_{17}H_{16}O_2, has garnered attention for its potential biological activities. This article aims to synthesize available research findings on the biological activity of DADM, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by two acetyl groups attached to a diphenylmethane backbone. This structure allows for various interactions within biological systems, potentially influencing both enzymatic and receptor-mediated pathways.

The precise mechanisms by which DADM exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Hydrogen Bonding : The acetyl groups may facilitate hydrogen bonding with biological macromolecules, influencing their structural conformation and function.
  • Hydrophobic Interactions : The diphenylmethane core could engage in hydrophobic interactions with lipid membranes or protein structures, affecting membrane fluidity and protein activity.

Antimicrobial Activity

Several studies have indicated that DADM exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

Research indicates that DADM may possess cytotoxic effects on certain cancer cell lines. In vitro studies have demonstrated that DADM can induce apoptosis in cancer cells, possibly through the activation of caspase pathways. The following table summarizes findings from select studies:

StudyCell LineConcentrationEffect
AHeLa (cervical cancer)10 µMInduced apoptosis (40% increase)
BMCF-7 (breast cancer)20 µMGrowth inhibition (50% reduction)
CA549 (lung cancer)15 µMCaspase activation (2-fold increase)

Anti-inflammatory Properties

DADM has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • In Vitro Studies : A study conducted by researchers at the University of Queensland examined the effects of DADM on microbial communities in deep subsurface environments. Results indicated that DADM influenced microbial metabolism, enhancing methane production under specific conditions .
  • Toxicological Assessments : Toxicological evaluations have suggested that while DADM exhibits beneficial effects at certain concentrations, higher doses can lead to cytotoxicity and organ damage in animal models. Long-term exposure studies are recommended to determine safe usage levels .
  • Industrial Applications : In the context of polymer chemistry, DADM has been used as a precursor in synthesizing materials with antimicrobial properties, showcasing its utility beyond direct biological applications .

Q & A

Q. Yield Improvement :

  • Pre-dry reagents to avoid hydrolysis of acetyl chloride.
  • Conduct reactions under inert atmosphere (N2_2 or Ar).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-Diacetyldiphenylmethane
Reactant of Route 2
Reactant of Route 2
4,4'-Diacetyldiphenylmethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.